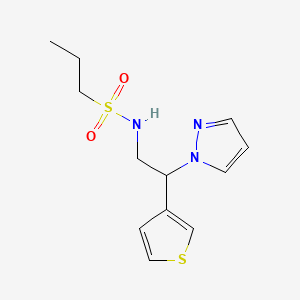

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O2S2 and its molecular weight is 299.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a novel compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features distinct structural components that contribute to its biological properties:

- Pyrazole Ring : Known for its versatility, the pyrazole moiety is associated with various biological activities, including anti-inflammatory and anticancer effects.

- Thiophene Ring : This heterocyclic structure enhances lipophilicity and bioactivity, making the compound more effective in interacting with biological targets.

- Propane Sulfonamide Group : This functional group is crucial for the compound's solubility and interaction with biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance, derivatives containing pyrazole and thiophene rings have shown significant inhibition of cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 (Lung) | 10.5 | |

| HT-29 (Colon) | 8.2 | |

| SMMC-7721 (Liver) | 9.0 |

In a comparative study, this compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating promising anticancer potential.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. The presence of the pyrazole ring enhances its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that this compound exhibits COX inhibition comparable to standard anti-inflammatory drugs such as diclofenac.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammatory pathways.

- Modulation of Signaling Pathways : It may alter signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Properties :

- Researchers investigated the effects of this compound on various cancer cell lines.

- Results indicated significant growth inhibition across multiple cell types, supporting its potential as an anticancer agent.

-

Evaluation of Anti-inflammatory Activity :

- A study assessed the anti-inflammatory effects in animal models.

- The compound demonstrated a reduction in inflammatory markers, suggesting efficacy comparable to established anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of thiophene and pyrazole moieties. For example, coupling reactions using intermediates like 3-(2-chloro-2-phenylethyl)thiophene (to introduce the thiophene group) and subsequent sulfonamide formation via nucleophilic substitution . Optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) can improve yields. Parallel purification using column chromatography is recommended to isolate the sulfonamide product .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion errors, followed by iterative refinement of positional and displacement parameters. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent connectivity (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Employ hybrid computational-experimental workflows. For example, density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict NMR chemical shifts and vibrational frequencies. Deviations >5% may indicate conformational flexibility or solvent effects. Adjust computational models to include solvent polarity (e.g., PCM for DMSO) or dynamic effects via molecular dynamics simulations .

Q. What strategies optimize reaction yields for derivatives with thiophene-pyrazole scaffolds?

- Methodological Answer :

- Reagent Optimization : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time (e.g., from 24h to 2h) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for heterocyclic systems .

Q. How does the electronic configuration of the sulfonamide group influence bioactivity?

- Methodological Answer : The sulfonamide’s electron-withdrawing nature enhances hydrogen-bonding capacity, critical for target binding. Electrostatic potential maps (derived from DFT) can identify nucleophilic regions. In vitro assays (e.g., enzyme inhibition) paired with structure-activity relationship (SAR) studies reveal substituent effects. For example, replacing propane-sulfonamide with shorter chains reduces binding affinity in protease inhibitors .

Q. What experimental designs address contradictions in crystallographic data?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

- Disorder Modeling : Apply PART instructions to resolve disordered solvent molecules or flexible substituents .

- Validation Tools : Check R-factor gaps (Δ > 5% may indicate overfitting) and use RIGU restraints for anisotropic displacement parameters .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace intermediates (e.g., unreacted thiophene derivatives) that may skew results .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and identify outliers .

Propiedades

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S2/c1-2-8-19(16,17)14-9-12(11-4-7-18-10-11)15-6-3-5-13-15/h3-7,10,12,14H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGOPJBGEAXEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C1=CSC=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.